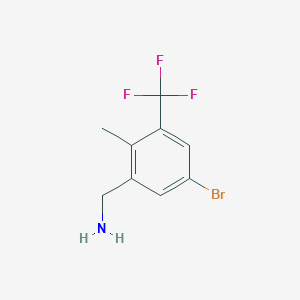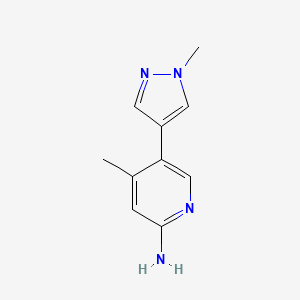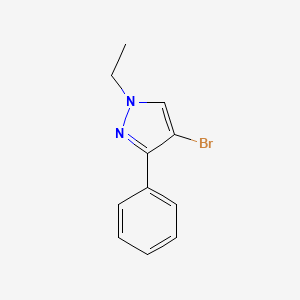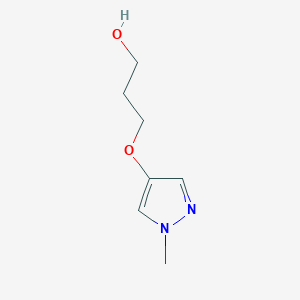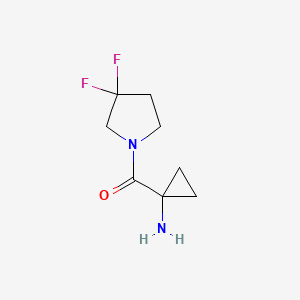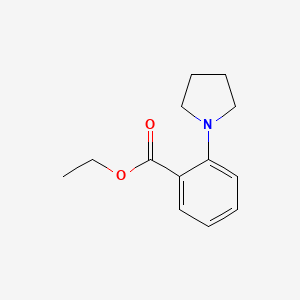
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester is a chemical compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrrolidine ring through an ethyl ester linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst, followed by the introduction of the pyrrolidine ring. One common method involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of benzoic acid, ethanol, and the catalyst into the reactor, with the product being continuously removed. This method is advantageous as it reduces reaction times and improves efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and pyrrolidine-substituted compounds. These products have diverse applications in different fields of research and industry.
Scientific Research Applications
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and receptors, modulating their activity. The ester linkage allows for the compound to be hydrolyzed in biological systems, releasing the active benzoic acid moiety. This interaction with molecular targets can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester can be compared with other similar compounds such as:
Benzoic acid, 2-(1-pyrrolidinyl)-: This compound lacks the ethyl ester linkage, which can affect its reactivity and biological activity.
Ethyl benzoate: This compound lacks the pyrrolidine ring, making it less versatile in terms of chemical reactions and biological interactions.
Pyrrolidine derivatives: These compounds have different substituents on the pyrrolidine ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
192817-77-9 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
JJCIPMIGKONIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



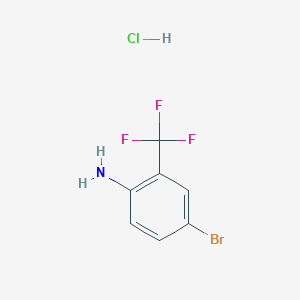


![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
